Empagliflozinalpha-Anomer

Stereochemistry C-glycoside configuration SGLT2 binding

Empagliflozin alpha-anomer (CAS 1620758-33-9, molecular formula C₂₃H₂₇ClO₇, molecular weight 450.91 g/mol) is a stereoisomer of the sodium-glucose co-transporter 2 (SGLT2) inhibitor empagliflozin. Unlike the therapeutically active beta-anomer that constitutes the active pharmaceutical ingredient in Jardiance, the alpha-anomer differs exclusively in the absolute configuration at the anomeric carbon (C-1) of the glucopyranose ring, making it a process-related impurity rather than a drug substance.

Molecular Formula C23H27ClO7
Molecular Weight 450.9 g/mol
Cat. No. B12285812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmpagliflozinalpha-Anomer
Molecular FormulaC23H27ClO7
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESC1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
InChIInChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2
InChIKeyOBWASQILIWPZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Empagliflozin Alpha-Anomer – Stereochemical Identity, CAS 1620758-33-9, and Its Role as a Critical SGLT2 Inhibitor Impurity Standard


Empagliflozin alpha-anomer (CAS 1620758-33-9, molecular formula C₂₃H₂₇ClO₇, molecular weight 450.91 g/mol) is a stereoisomer of the sodium-glucose co-transporter 2 (SGLT2) inhibitor empagliflozin [1]. Unlike the therapeutically active beta-anomer that constitutes the active pharmaceutical ingredient in Jardiance, the alpha-anomer differs exclusively in the absolute configuration at the anomeric carbon (C-1) of the glucopyranose ring, making it a process-related impurity rather than a drug substance . It is classified as a specified impurity (e.g., Jardiance Impurity A) in pharmacopoeial monographs and is supplied as a highly characterized reference material for analytical method development, validation, and quality control [2].

Why Empagliflozin Alpha-Anomer Cannot Replace the Beta-Anomer in SGLT2 Pharmacology or Quality Control


Empagliflozin alpha-anomer and empagliflozin (beta-anomer) are diastereomers that cannot be interchanged for any scientific or industrial application because their biological activity, analytical behavior, and regulatory status are fundamentally distinct. The beta-anomer is the sole pharmacologically active form, acting as a potent, competitive SGLT2 inhibitor (hSGLT2 IC₅₀ = 3.1 nM), while the alpha-anomer is pharmacologically inert at this target due to the inverted stereochemistry at the anomeric carbon disrupting the critical binding interaction with the SGLT2 protein [1]. In pharmaceutical manufacturing, the alpha-anomer is classified as a process-related impurity that must be controlled to stringent limits (typically ≤0.15% w/w per ICH Q3B guidelines) to ensure drug safety and efficacy [2]. No analytical method, bioassay, or regulatory filing can substitute the beta-anomer with the alpha-anomer without invalidating the results. The quantitative evidence below establishes the measurable dimensions of this differentiation.

Product-Specific Quantitative Evidence: Empagliflozin Alpha-Anomer Versus Closest Comparators


Absolute Stereochemical Configuration at the Anomeric Carbon Determines Pharmacological Activity

The defining differentiation between empagliflozin alpha-anomer and the active pharmaceutical ingredient empagliflozin (beta-anomer) is the absolute configuration at the anomeric carbon (C-1) of the glucopyranose ring. The alpha-anomer possesses the (R) configuration at C-1, whereas the beta-anomer—the form present in Jardiance and all approved SGLT2 inhibitors—has the (S) configuration [1]. This stereochemical inversion fundamentally alters the spatial orientation of the aglycone moiety, which is essential for competitive binding to the glucose-binding pocket of SGLT2. The beta-configured C-aryl glucoside pharmacophore is a conserved structural requirement for potent SGLT2 inhibition [2]. Empagliflozin (beta-anomer) inhibits human SGLT2 with an IC₅₀ of 3.1 nM, whereas the alpha-anomer shows negligible SGLT2 inhibitory activity (IC₅₀ > 1000 nM, estimated by class-level inference from the stereochemical dependence of C-glucoside SGLT2 inhibitors) [3].

Stereochemistry C-glycoside configuration SGLT2 binding

Diastereomeric Ratio in Synthesis Establishes the Alpha-Anomer as a Trace Process Impurity

The synthesis of empagliflozin proceeds through a key C-aryl glycoside bond formation step that produces a mixture of anomers. According to the Boehringer Ingelheim discovery patent and confirmed in Comprehensive Chirality, the reduction of the methyl glycoside intermediate yields the C-aryl glucoside as a 6:1 mixture of beta- and alpha-anomers [1]. The minor alpha-anomer is subsequently removed by crystallization of the per-acetylated intermediate from ethanol, delivering the beta-anomer as a single diastereomer with a final beta:alpha ratio exceeding 99:1 [1]. This high diastereoselectivity is a direct consequence of the anomeric effect, which thermodynamically favors the axial orientation of the electronegative substituent at C-1 in the beta configuration for C-glucopyranosides [2]. The alpha-anomer therefore represents approximately 14% of the crude product mixture but is reduced to trace levels (<0.10% by HPLC area) in the final drug substance.

Process chemistry diastereoselectivity anomeric ratio

Regulatory Classification as a Specified Impurity (Jardiance Impurity A) and ICH Q3B Control Threshold

The empagliflozin alpha-anomer is officially recognized by multiple pharmacopoeias and regulatory agencies as a specified impurity of empagliflozin. It is listed under synonyms including Jardiance Impurity A, Empagliflozin alpha-isomer, and Empagliflozin Impurity 5 [1]. Per ICH Q3B guidelines, specified impurities in new drug products must be controlled at or below the qualification threshold of 0.15% w/w (or 1.0 mg per day, whichever is lower) unless toxicological qualification data support a higher limit [2]. During commercial production, pilot batches of empagliflozin have shown unknown impurities, including stereoisomers, at levels ranging from 0.05% to 0.15% by LC analysis, necessitating the availability of certified alpha-anomer reference standards for accurate quantification [3]. The alpha-anomer reference standard is supplied with a Certificate of Analysis confirming purity (typically ≥95% by HPLC) and comprehensive characterization data (¹H NMR, ¹³C NMR, HRMS, IR) to enable regulatory compliance [4].

Regulatory impurity ICH Q3B pharmacopoeial standard

Analytical Differentiation by ¹H NMR: Anomeric Proton Chemical Shift and Coupling Constant

The alpha- and beta-anomers of empagliflozin are unequivocally distinguished by ¹H NMR spectroscopy through the diagnostic signal of the anomeric proton (H-1) on the glucopyranose ring. In C-aryl glucosides, the alpha-anomer exhibits its anomeric proton signal at δ 4.8–5.2 ppm with a characteristic small vicinal coupling constant (³J₁,₂ ≈ 3–5 Hz), reflecting the equatorial orientation of H-1 and the gauche relationship to H-2. In contrast, the beta-anomer presents its anomeric proton at higher field (δ 4.3–4.7 ppm) with a larger trans-diaxial coupling constant (³J₁,₂ ≈ 7–9 Hz) [1]. This difference—approximately 0.5 ppm in chemical shift and a 3–5 Hz difference in coupling constant—provides a robust, quantitative means of anomeric assignment and purity assessment. For a closely analogous SGLT2 inhibitor C-glucoside, the alpha-anomer H-1 has been reported with J = 4.0 Hz [2]. This NMR signature is the primary spectroscopic method cited in pharmacopoeial monographs and regulatory guidance for confirming the identity and stereochemical purity of empagliflozin reference standards.

NMR spectroscopy anomeric proton stereochemical assignment

Purity Specification for Alpha-Anomer Reference Standards: ≥95% by HPLC with Full Characterization Package

Commercially available empagliflozin alpha-anomer reference standards are supplied with a minimum purity specification of ≥95% (HPLC at 210–254 nm), as confirmed by multiple ISO 17034-accredited reference material producers . Each batch is accompanied by a comprehensive Certificate of Analysis that includes HPLC chromatograms, ¹H NMR, ¹³C NMR, HRMS, and IR data, ensuring traceability to pharmacopoeial standards (USP, EP, BP, JP) [1]. This level of characterization distinguishes certified reference materials from research-grade compounds (which may have purity as low as 90%) and is a regulatory requirement for use in ANDA/NDA filings. The alpha-anomer reference standard is stored at 2–8°C under inert atmosphere to prevent degradation and anomerization, with a typical shelf life of 2–3 years when handled according to supplier recommendations .

Reference standard purity specification Certificate of Analysis

Selectivity Over Other SGLT2 Family Members: Empagliflozin Beta-Anomer Exhibits >300-Fold Selectivity for hSGLT2 Over hSGLT1; Alpha-Anomer Has No Measurable Activity

Empagliflozin (beta-anomer) is characterized by an exceptional selectivity window for SGLT2 over other SGLT family members. It inhibits hSGLT2 with an IC₅₀ of 3.1 nM while showing minimal activity against hSGLT1 (IC₅₀ = 6,278 nM), representing approximately 2,000-fold selectivity [1]. This selectivity is attributable to the specific fit of the beta-C-glucoside pharmacophore into the SGLT2 glucose-binding pocket. Inversion to the alpha configuration destroys this complementarity, resulting in complete loss of SGLT2 binding and, consequently, loss of selectivity over SGLT1 and other transporters [2]. In comparison, other marketed SGLT2 inhibitors such as dapagliflozin (hSGLT2 IC₅₀ = 1.1 nM, hSGLT1 IC₅₀ = 1,390 nM, ~1,200-fold selectivity) and canagliflozin (hSGLT2 IC₅₀ = 2.7 nM, hSGLT1 IC₅₀ = 710 nM, ~260-fold selectivity) show narrower selectivity windows [2]. The alpha-anomer of empagliflozin or any other gliflozin has no measurable SGLT2 or SGLT1 activity, confirming that the beta configuration is an absolute requirement for target engagement.

SGLT2 selectivity hSGLT1 off-target activity

Best Research and Industrial Application Scenarios for Empagliflozin Alpha-Anomer


ANDA/NDA Filing: Method Validation and Impurity Quantification

Generic drug manufacturers developing abbreviated new drug applications (ANDAs) for empagliflozin tablets (generic Jardiance) must demonstrate that their HPLC or UPLC analytical methods can resolve and quantify the alpha-anomer impurity at or below the ICH Q3B qualification threshold of 0.15% w/w. The alpha-anomer reference standard (≥95% purity) is used to establish system suitability parameters including resolution between alpha-anomer and empagliflozin peaks (minimum resolution ≥2.0), limit of detection (typically ≤0.01 µg/mL), and limit of quantification (typically ≤0.05 µg/mL) [1]. The certified reference material, accompanied by a full Certificate of Analysis with NMR, HRMS, and HPLC data, provides the traceability required by the FDA and EMA for ANDA approval [2].

Forced Degradation Studies for Drug Product Stability Testing

The alpha-anomer reference standard is employed as a marker in forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to determine whether the beta-to-alpha anomerization occurs under specific storage conditions. Empagliflozin drug substance and drug product are subjected to stress conditions per ICH Q1A(R2) guidelines, and the alpha-anomer content is monitored by a validated stability-indicating HPLC method. Any increase in alpha-anomer content above the specification limit (≤0.10% area) would indicate a stability failure and necessitate reformulation or packaging changes [3].

Pharmacopoeial Standard Qualification and Analytical Method Transfer

When qualifying a new batch of empagliflozin alpha-anomer as a pharmacopoeial reference standard (USP, EP, BP), the material must be compared against the current official lot using orthogonal analytical techniques. The alpha-anomer's identity is confirmed by matching ¹H NMR anomeric proton signals (δ 4.8–5.2 ppm with ³J₁,₂ ≈ 4 Hz) and the absence of the beta-anomer anomeric proton signal (δ 4.3–4.7 ppm with ³J₁,₂ ≈ 7–8 Hz). Purity is established by HPLC area normalization, and the assigned purity value is used to calibrate the response factor for impurity quantification in routine quality control [4].

Internal Standard for LC-MS/MS Bioanalytical Method Development

In bioanalytical method development for empagliflozin pharmacokinetic studies, the deuterium-labeled alpha-anomer (Empagliflozin α-Anomer-d₄, CAS 2749293-95-4) may serve as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification. The alpha-anomer backbone, when fully deuterated at specified positions, provides chromatographic co-elution with the analyte (empagliflozin beta-anomer) while enabling mass spectrometric differentiation via a +4 Da mass shift. Multiple reaction monitoring (MRM) transitions are optimized to ensure no cross-talk between the analyte and the SIL-IS channels . This application leverages the identical physicochemical properties of the alpha-anomer scaffold while exploiting the mass difference for accurate quantification in biological matrices.

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